molecular formula C15H25N3O3S2 B10867806 4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide

Cat. No.: B10867806
M. Wt: 359.5 g/mol
InChI Key: SLHWXXNDDBVBCU-UHFFFAOYSA-N
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Description

4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an isopropoxypropylamino group, and a carbothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.

    Introduction of the Amino Group: The next step involves the introduction of the 3-isopropoxypropylamino group. This can be achieved through a nucleophilic substitution reaction where the benzenesulfonamide reacts with 3-isopropoxypropylamine under controlled conditions.

    Formation of the Carbothioyl Linkage: The final step involves the formation of the carbothioyl linkage. This is typically achieved through the reaction of the intermediate product with carbon disulfide and a suitable base, followed by the addition of an alkylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a sulfone.

    Substitution: The amino and isopropoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Sulfonic acids, sulfones.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE can be used to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a probe to investigate cellular uptake mechanisms due to its amphiphilic nature.

Medicine

Medically, this compound has potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound’s overall structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It can also serve as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isopropoxypropylamino group can enhance the compound’s binding affinity to its targets, while the carbothioyl linkage can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
  • 4-[2-({[(3-ETHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
  • 4-[2-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE lies in its specific functional groups, which confer distinct chemical properties and biological activities. The isopropoxy group, in particular, can influence the compound’s solubility and membrane permeability, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H25N3O3S2

Molecular Weight

359.5 g/mol

IUPAC Name

1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C15H25N3O3S2/c1-12(2)21-11-3-9-17-15(22)18-10-8-13-4-6-14(7-5-13)23(16,19)20/h4-7,12H,3,8-11H2,1-2H3,(H2,16,19,20)(H2,17,18,22)

InChI Key

SLHWXXNDDBVBCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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